Linker Atom Count Advantage
Fmoc-4-(4-aminophenyl)butanoic acid delivers a 7-atom linear spacer distance between the Fmoc-protected amine nitrogen and the terminal carboxylate carbon (phenyl ring contributing 4 atoms plus butanoic acid contributing 3 backbone atoms). This is 3 atoms longer than Fmoc-4-aminobutyric acid (Fmoc-GABA-OH; 4-atom alkane linker, MW 325.36) , 2 atoms longer than Fmoc-4-aminophenylacetic acid (5-atom spacer, MW 373.41) , and 1 atom longer than 3-(Fmoc-4-aminophenyl)propionic acid (6-atom spacer, MW 387.44) . Each additional atom increases the maximum end-to-end reach by approximately 1.2–1.5 Å in an extended conformation, directly affecting the achievable distance between conjugated moieties.
| Evidence Dimension | Linker atom count (Fmoc-N to C=O of carboxylic acid) |
|---|---|
| Target Compound Data | 7 atoms (phenyl 4 + butanoic acid 3 backbone), MW 401.45 |
| Comparator Or Baseline | Fmoc-GABA-OH: 4 atoms, MW 325.36; Fmoc-4-aminophenylacetic acid: 5 atoms, MW 373.41; 3-(Fmoc-4-aminophenyl)propionic acid: 6 atoms, MW 387.44 |
| Quantified Difference | +3 atoms vs Fmoc-GABA-OH; +2 atoms vs Fmoc-4-aminophenylacetic acid; +1 atom vs phenylpropionic acid analog |
| Conditions | Structural comparison based on SMILES/inventory of commercially cataloged Fmoc-protected amino-aryl acid building blocks from ChemImpex product catalog |
Why This Matters
Linker length is a first-order determinant of ternary complex formation efficiency in PROTAC design and epitope accessibility in peptide conjugate synthesis; selecting the correct atom count precludes the need for additional spacer elongation steps.
